molecular formula C10H13Cl3NOPS B12744265 O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate CAS No. 18361-88-1

O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate

Cat. No.: B12744265
CAS No.: 18361-88-1
M. Wt: 332.6 g/mol
InChI Key: RVCWYKCFJRRIRC-UHFFFAOYSA-N
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Description

O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate: is a chemical compound known for its applications in various fields, including agriculture and industry. It is an organophosphorus compound with significant herbicidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate involves several stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and safety, given the compound’s potential toxicity .

Chemical Reactions Analysis

Types of Reactions: O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pressures .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions may produce various substituted phosphonamidothioates .

Scientific Research Applications

O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its herbicidal activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.

    Industry: It is used in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate involves the inhibition of specific enzymes in plants, leading to their death. The compound targets molecular pathways involved in plant growth and development, disrupting essential processes and ultimately causing the plant to wither and die .

Comparison with Similar Compounds

  • O-(2,4-Dichlorophenyl) O-methyl (1-methylethyl)phosphoramidothioate
  • Chlorpyrifos
  • Glyphosate

Comparison: Compared to similar compounds, O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate is unique due to its specific chemical structure, which imparts distinct herbicidal properties. While other compounds like chlorpyrifos and glyphosate are also used as herbicides, they differ in their mechanisms of action and target enzymes .

Properties

CAS No.

18361-88-1

Molecular Formula

C10H13Cl3NOPS

Molecular Weight

332.6 g/mol

IUPAC Name

N-[chloromethyl-(2,4-dichlorophenoxy)phosphinothioyl]propan-2-amine

InChI

InChI=1S/C10H13Cl3NOPS/c1-7(2)14-16(17,6-11)15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,17)

InChI Key

RVCWYKCFJRRIRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NP(=S)(CCl)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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